molecular formula C9H12N2O2 B13956976 FURFURYLAMINE, alpha-METHYL-N-(2-OXAZOLINYL)- CAS No. 63956-94-5

FURFURYLAMINE, alpha-METHYL-N-(2-OXAZOLINYL)-

Cat. No.: B13956976
CAS No.: 63956-94-5
M. Wt: 180.20 g/mol
InChI Key: MAXMHZNOZRNGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Methyl-N-(2-oxazolin-2-yl)furan-2-methanamine: is a heterocyclic compound that features both an oxazoline ring and a furan ring. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The presence of both nitrogen and oxygen atoms in the oxazoline ring and the furan ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of alpha-Methyl-N-(2-oxazolin-2-yl)furan-2-methanamine typically begins with the preparation of the oxazoline ring. This can be achieved by cyclizing amino alcohols with carboxylic acids or their derivatives.

    Cyclization Reaction: A common method involves the reaction of an amino alcohol with a carboxylic acid derivative under dehydrative conditions. For example, the reaction of 2-aminoethanol with a carboxylic acid in the presence of a dehydrating agent like thionyl chloride can yield the oxazoline ring.

    Furan Ring Introduction: The furan ring can be introduced through a subsequent reaction involving the oxazoline intermediate. This can be achieved by reacting the oxazoline with a furan derivative under suitable conditions.

Industrial Production Methods: Industrial production of alpha-Methyl-N-(2-oxazolin-2-yl)furan-2-methanamine may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the oxazoline ring, converting it to an oxazolidine ring. Sodium borohydride is a typical reducing agent used in such reactions.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom of the oxazoline ring. Alkyl halides and acyl chlorides are common reagents for these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Oxazolidine derivatives.

    Substitution: Substituted oxazoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Industry:

    Polymer Industry: The compound can be used in the synthesis of specialty polymers with unique properties.

    Agriculture: It can be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of alpha-Methyl-N-(2-oxazolin-2-yl)furan-2-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various biochemical reactions. The furan ring can enhance the compound’s binding affinity to its target, thereby increasing its efficacy.

Comparison with Similar Compounds

    Oxazoline Derivatives: Compounds like 2-oxazoline and 4,5-dihydro-1,3-oxazole share the oxazoline ring structure.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and 2-furylmethanol share the furan ring structure.

Uniqueness:

    Dual Ring Structure: The combination of both oxazoline and furan rings in a single molecule is relatively unique and offers distinct chemical properties.

Properties

CAS No.

63956-94-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C9H12N2O2/c1-7(8-3-2-5-12-8)11-9-10-4-6-13-9/h2-3,5,7H,4,6H2,1H3,(H,10,11)

InChI Key

MAXMHZNOZRNGOY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2=NCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.